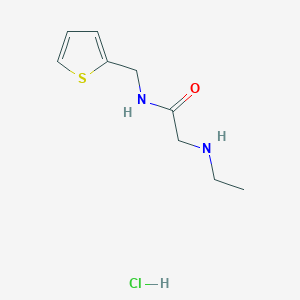![molecular formula C10H13ClN2O2 B2809317 2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide CAS No. 847934-04-7](/img/structure/B2809317.png)
2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide” is a chlorinated organic compound with a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride . This reaction is selective at the acyl carbon (C=O) atom, reflecting the substantially greater reactivity of nucleophiles with acid chlorides relative to alkyl .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving “2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide” are not detailed in the search results, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
Synthesis of T2288 : A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, showcases a methodological approach to producing compounds with potential therapeutic uses (Guillaume et al., 2003).
Crystal Structure and Biological Activity
Crystal Structure Analysis : The crystal structure of a specific acetamide derivative was characterized, demonstrating the importance of structural analysis in understanding the properties and potential applications of new compounds (Hu Jingqian et al., 2016).
Anticancer Activities
Evaluation of Anticancer Activities : Compounds synthesized from chloroacetamide derivatives were tested for anticancer activities against various human tumor cell lines, revealing potential therapeutic applications (Duran & Demirayak, 2012).
Antimicrobial and Anticancer Potency
Synthesis and Evaluation of Biological Potency : A study on the synthesis of acetamide derivatives and their evaluation for in vitro antimicrobial and anticancer activities, as well as molecular docking studies, illustrates the compound's potential in drug development (Mehta et al., 2019).
Synthetic Methodologies
New Synthetic Approaches : Research on the preparation of chloroacetamides and their application in synthesizing various biologically active compounds highlights innovative methods in organic synthesis (Meshcheryakova, 2014).
Anticonvulsant Agents
Synthesis and Pharmacological Evaluation : The development of S-acetamide derivatives of thiopyrimidine as anticonvulsant agents emphasizes the role of such compounds in addressing neurological disorders (Severina et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(9(14)4-11)7(2)13(6)5-10(12)15/h3H,4-5H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLWXKKPVIWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![ethyl 4-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2809239.png)

![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)
![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)
